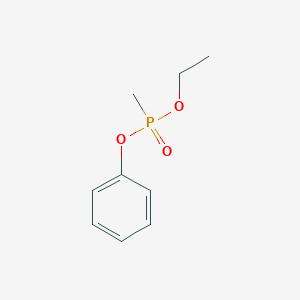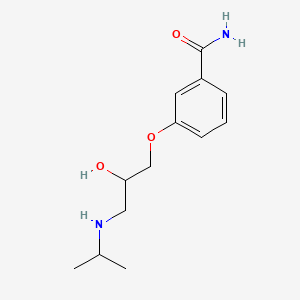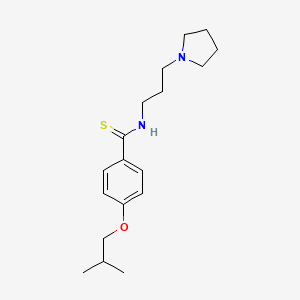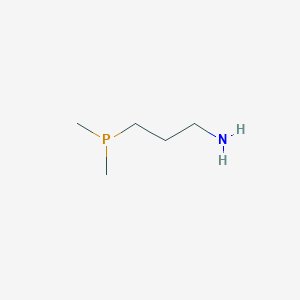
3-(Dimethylphosphanyl)propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Dimethylphosphanyl)propan-1-amine is an organophosphorus compound with the molecular formula C5H14NP It features a phosphanyl group attached to a propan-1-amine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylphosphanyl)propan-1-amine typically involves the reaction of 3-chloropropan-1-amine with dimethylphosphine. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the phosphine. The reaction conditions often include a solvent like tetrahydrofuran (THF) and a base such as triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures to handle the reactive phosphine compounds.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Dimethylphosphanyl)propan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Coordination: The phosphanyl group can coordinate with transition metals, forming complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and oxygen (O2).
Substitution: Reagents such as alkyl halides can be used for substitution reactions.
Coordination: Transition metals like palladium (Pd) and platinum (Pt) are often used in coordination reactions.
Major Products
Oxidation: Phosphine oxides.
Substitution: Alkylated amines.
Coordination: Metal-phosphine complexes.
Wissenschaftliche Forschungsanwendungen
3-(Dimethylphosphanyl)propan-1-amine has several scientific research applications:
Medicine: Investigated for its role in drug development, particularly in the synthesis of phosphine-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers, where its unique properties can enhance material performance.
Wirkmechanismus
The mechanism of action of 3-(Dimethylphosphanyl)propan-1-amine largely depends on its role in specific reactions. As a ligand, it coordinates with metal centers, stabilizing the metal complex and facilitating catalytic cycles. The phosphanyl group can donate electron density to the metal, enhancing its reactivity. In biological systems, the amine group can form hydrogen bonds and ionic interactions, influencing molecular recognition and binding.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Diphenylphosphino)-1-propylamine: Similar structure but with phenyl groups instead of methyl groups on the phosphanyl moiety.
3-(Dimethylphosphoryl)propan-1-amine: Contains a phosphoryl group instead of a phosphanyl group.
Uniqueness
3-(Dimethylphosphanyl)propan-1-amine is unique due to its dimethylphosphanyl group, which provides distinct electronic properties compared to phenyl or phosphoryl derivatives. This uniqueness can influence its reactivity and coordination behavior, making it a valuable compound in specialized applications.
Eigenschaften
CAS-Nummer |
29518-98-7 |
|---|---|
Molekularformel |
C5H14NP |
Molekulargewicht |
119.15 g/mol |
IUPAC-Name |
3-dimethylphosphanylpropan-1-amine |
InChI |
InChI=1S/C5H14NP/c1-7(2)5-3-4-6/h3-6H2,1-2H3 |
InChI-Schlüssel |
IQLGWYSFONAXMK-UHFFFAOYSA-N |
Kanonische SMILES |
CP(C)CCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




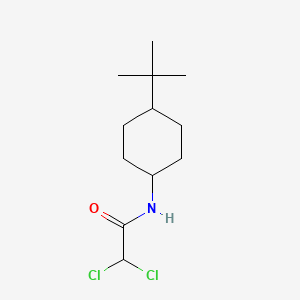
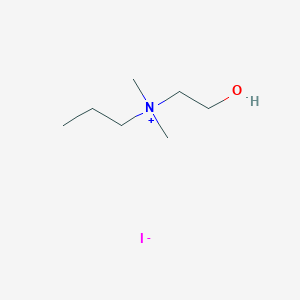
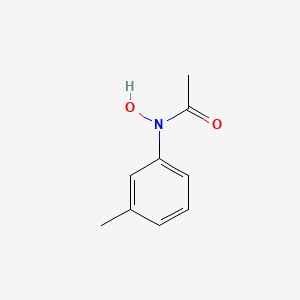

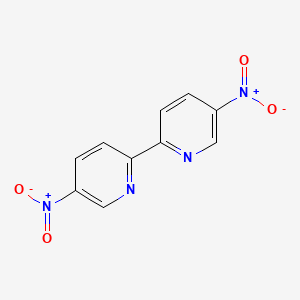
![8,16-Dimethyl-7,15-diazadispiro[5.2.5~9~.2~6~]hexadeca-7,15-diene](/img/structure/B14681573.png)
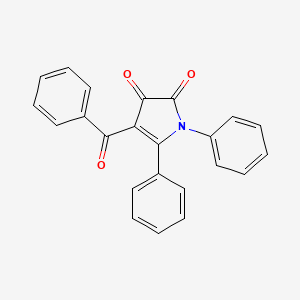
![4-[Phenyl(2-phenylhydrazinylidene)methyl]morpholine](/img/structure/B14681584.png)
